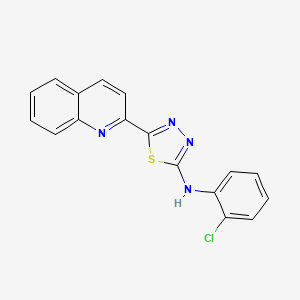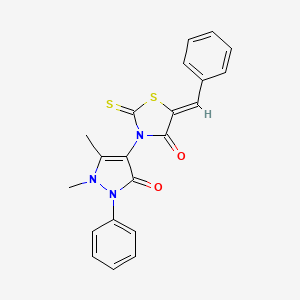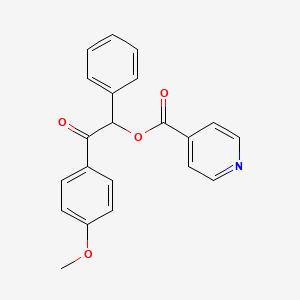![molecular formula C21H19N5O3S B10880224 methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-{1-[(3-methylpyridin-2-yl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10880224.png)
methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-{1-[(3-methylpyridin-2-yl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 2-(1-(1,3-BENZOTHIAZOL-2-YL)-4-{(Z)-1-[(3-METHYL-2-PYRIDYL)AMINO]ETHYLIDENE}-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-3-YL)ACETATE is a complex organic compound with a unique structure that combines several functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(1-(1,3-BENZOTHIAZOL-2-YL)-4-{(Z)-1-[(3-METHYL-2-PYRIDYL)AMINO]ETHYLIDENE}-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-3-YL)ACETATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form larger, more complex structures. Specific reagents and catalysts are used to facilitate these reactions.
Cyclization Reactions: These reactions are used to form ring structures, which are a key feature of the compound. Cyclization often requires specific temperature and pressure conditions.
Functional Group Transformations: These reactions involve the modification of functional groups to achieve the desired chemical structure. Common reagents include acids, bases, and oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Processing: This method involves the synthesis of the compound in large batches, with careful control of reaction conditions to ensure consistency.
Continuous Flow Processing: This method involves the continuous production of the compound, which can be more efficient and cost-effective for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
METHYL 2-(1-(1,3-BENZOTHIAZOL-2-YL)-4-{(Z)-1-[(3-METHYL-2-PYRIDYL)AMINO]ETHYLIDENE}-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-3-YL)ACETATE can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts to facilitate reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Aplicaciones Científicas De Investigación
METHYL 2-(1-(1,3-BENZOTHIAZOL-2-YL)-4-{(Z)-1-[(3-METHYL-2-PYRIDYL)AMINO]ETHYLIDENE}-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-3-YL)ACETATE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and disease treatment.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of METHYL 2-(1-(1,3-BENZOTHIAZOL-2-YL)-4-{(Z)-1-[(3-METHYL-2-PYRIDYL)AMINO]ETHYLIDENE}-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-3-YL)ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
METHYL 2-(1-(1,3-BENZOTHIAZOL-2-YL)-4-{(Z)-1-[(3-METHYL-2-PYRIDYL)AMINO]ETHYLIDENE}-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-3-YL)ACETATE can be compared with other similar compounds, such as:
3-Methyl-2-benzothiazolinone Hydrazone Hydrochloride: This compound shares structural similarities and may have similar chemical properties and applications.
Other Benzothiazole Derivatives: These compounds may have similar biological activities and can be used in similar research applications.
The uniqueness of METHYL 2-(1-(1,3-BENZOTHIAZOL-2-YL)-4-{(Z)-1-[(3-METHYL-2-PYRIDYL)AMINO]ETHYLIDENE}-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-3-YL)ACETATE lies in its specific combination of functional groups and its potential for diverse applications in various fields of scientific research.
Propiedades
Fórmula molecular |
C21H19N5O3S |
|---|---|
Peso molecular |
421.5 g/mol |
Nombre IUPAC |
methyl 2-[2-(1,3-benzothiazol-2-yl)-4-[(E)-C-methyl-N-(3-methylpyridin-2-yl)carbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C21H19N5O3S/c1-12-7-6-10-22-19(12)23-13(2)18-15(11-17(27)29-3)25-26(20(18)28)21-24-14-8-4-5-9-16(14)30-21/h4-10,25H,11H2,1-3H3/b23-13+ |
Clave InChI |
KDJUXSGOUUJEEM-YDZHTSKRSA-N |
SMILES isomérico |
CC1=C(N=CC=C1)/N=C(\C)/C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)CC(=O)OC |
SMILES canónico |
CC1=C(N=CC=C1)N=C(C)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Fluoro-N-[N'-(2-hydroxy-benzoyl)-hydrazinocarbothioyl]-benzamide](/img/structure/B10880148.png)
![N-(2,5-dimethoxyphenyl)-2-[(7,8-dimethoxyphthalazin-1-yl)sulfanyl]acetamide](/img/structure/B10880159.png)
![{4-[2-Nitro-4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenoxy]phenyl}(phenyl)methanone](/img/structure/B10880160.png)


![5-bromo-N-{4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}furan-2-carboxamide](/img/structure/B10880168.png)
![3,4-dimethoxy-N-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonothioyl}benzamide](/img/structure/B10880172.png)
![2-(4-methoxyphenyl)-14-phenyl-14H-benzo[7,8]chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10880176.png)
![2-(1H-benzotriazol-1-yl)-1-[4-(2-chloro-6-nitrophenoxy)phenyl]ethanone](/img/structure/B10880182.png)
![2-chloro-5-[3-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B10880185.png)


![1-(4-Methylbenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10880213.png)
![N'-[(3E)-1-(azepan-1-ylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetohydrazide](/img/structure/B10880219.png)
